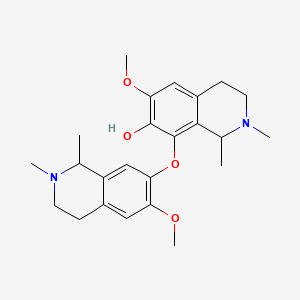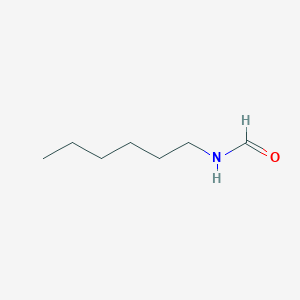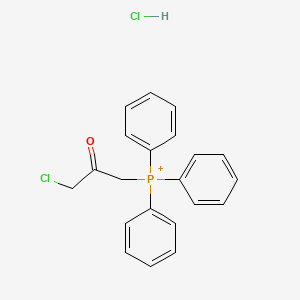
1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine typically involves the reaction of 1-(3-ethoxy-3-phenylpropyl)piperazine with 3-methylphenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine would depend on its specific interactions with molecular targets. It might act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Phenylpropyl)-4-(3-methylphenyl)piperazine
- 1-(3-Ethoxy-3-phenylpropyl)-4-phenylpiperazine
- 1-(3-Ethoxy-3-phenylpropyl)-4-(4-methylphenyl)piperazine
Uniqueness
1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine is unique due to the specific arrangement of its ethoxy, phenyl, and methyl groups, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can help identify its unique features and potential advantages in various applications.
Propiedades
Número CAS |
745-80-2 |
|---|---|
Fórmula molecular |
C22H30N2O |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
1-(3-ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine |
InChI |
InChI=1S/C22H30N2O/c1-3-25-22(20-9-5-4-6-10-20)12-13-23-14-16-24(17-15-23)21-11-7-8-19(2)18-21/h4-11,18,22H,3,12-17H2,1-2H3 |
Clave InChI |
CBAIGJQVUIEMCP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCN1CCN(CC1)C2=CC=CC(=C2)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)

![tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate](/img/structure/B12813185.png)

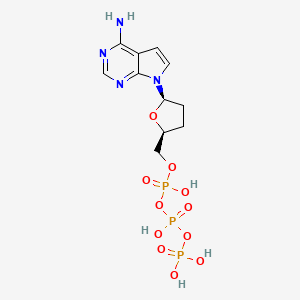
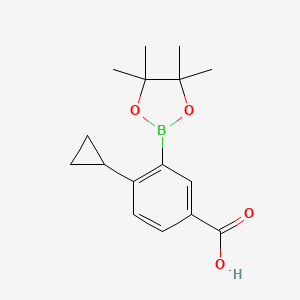

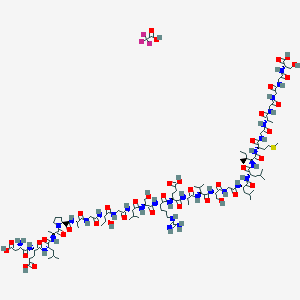


![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
